molecular formula C12H14O B11927729 2-(p-Tolyl)-4-pentyn-2-ol

2-(p-Tolyl)-4-pentyn-2-ol

Cat. No.: B11927729
M. Wt: 174.24 g/mol
InChI Key: JTMZKYYCFPADAS-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-4-pentyn-2-ol is a tertiary alcohol featuring a hydroxyl group at the 2-position of a pentynyl chain (C≡C bond at positions 4–5) and a para-tolyl (p-methylphenyl) substituent at the same carbon. This structure combines the reactivity of an acetylene with the steric and electronic effects of an aromatic ring.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(4-methylphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C12H14O/c1-4-9-12(3,13)11-7-5-10(2)6-8-11/h1,5-8,13H,9H2,2-3H3

InChI Key

JTMZKYYCFPADAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 2-(p-Tolyl)-4-pentyn-2-ol involves the Grignard reaction. This process typically starts with the reaction of p-tolylmagnesium bromide with propargyl aldehyde under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using diethyl ether or tetrahydrofuran as solvents. The resulting product is then hydrolyzed to yield this compound.

    Alkyne Addition: Another synthetic route involves the addition of a p-tolylacetylene to an appropriate carbonyl compound, such as acetone, in the presence of a strong base like sodium hydride. This reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(p-Tolyl)-4-pentyn-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: This compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride, forming tosylates or chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.

Major Products:

    Oxidation: Formation of p-tolyl ketones or carboxylic acids.

    Reduction: Formation of p-tolyl alkanes or alkenes.

    Substitution: Formation of p-tolyl tosylates or chlorides.

Scientific Research Applications

Chemistry: 2-(p-Tolyl)-4-pentyn-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a building block for the synthesis of bioactive molecules with therapeutic applications.

Industry: In the materials science industry, this compound is utilized in the production of specialty polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-4-pentyn-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired pharmacological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular parameters of 2-(p-Tolyl)-4-pentyn-2-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound* C₁₂H₁₄O ~174.24 p-Tolyl (C₆H₄CH₃) at C2 Acetylenic bond (C4–C5), tertiary alcohol
2-Methyl-4-pentyn-2-ol C₆H₁₀O 98.145 Methyl at C2 Acetylenic bond (C4–C5), tertiary alcohol
4-Pentyn-2-ol C₅H₈O 84.12 None at C2 Acetylenic bond (C4–C5), secondary alcohol
2-Phenyl-4-penten-2-ol C₁₁H₁₄O 162.23 Phenyl at C2 Double bond (C4–C5), tertiary alcohol
4-Methyl-4-penten-2-ol C₆H₁₂O 100.16 Methyl at C4 Double bond (C4–C5), secondary alcohol

*Calculated properties for this compound based on structural analogs.

Key Observations :

  • Molecular Weight : The p-tolyl substituent increases molecular weight significantly compared to methyl or unsubstituted analogs.
  • Hydrophobicity : The aromatic p-tolyl group enhances hydrophobicity relative to aliphatic substituents (e.g., methyl), likely reducing water solubility compared to 4-Pentyn-2-ol (84.12 g/mol, highly polar) .
  • Steric Effects : The bulky p-tolyl group may hinder reactions at the hydroxyl group compared to smaller substituents like methyl .

Reactivity and Functional Group Interactions

Acetylenic Bond Reactivity
  • Hydrogenation: The triple bond in this compound is expected to undergo catalytic hydrogenation to form 2-(p-Tolyl)-4-pentanol, similar to 2-Methyl-4-pentyn-2-ol .
  • Cycloadditions : The acetylene can participate in Huisgen cycloadditions (e.g., click chemistry), a trait shared with 4-Pentyn-2-ol .
Alcohol Reactivity
  • Esterification/Acylation : The tertiary alcohol group is less reactive than secondary or primary alcohols (e.g., 4-Pentyn-2-ol) due to steric hindrance from the p-tolyl group .
  • Acidity : The hydroxyl proton acidity is influenced by substituents. For example, 2-Methyl-4-pentyn-2-ol (pKa ~14–16) is less acidic than terminal alkynes (pKa ~25) but more acidic than aliphatic alcohols .

Physicochemical Properties

Boiling Point and Solubility
  • Boiling Point : Aromatic substituents (e.g., phenyl or p-tolyl) generally increase boiling points due to stronger van der Waals forces. For instance, 2-Phenyl-4-penten-2-ol (162.23 g/mol) likely has a higher boiling point than 2-Methyl-4-pentyn-2-ol (98.145 g/mol) .
  • Solubility: The p-tolyl group reduces water solubility. 4-Pentyn-2-ol is miscible in polar solvents like ethanol, whereas this compound would favor nonpolar solvents .
Pharmaceutical Relevance
  • Intermediate Potential: The p-tolyl group is common in drug scaffolds (e.g., Celecoxib derivatives in ), suggesting this compound could serve as a building block for anti-inflammatory or anticancer agents .

Biological Activity

2-(p-Tolyl)-4-pentyn-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic group and an alkyne functional group, which contribute to its reactivity and biological activity. The molecular formula is C12H14OC_{12}H_{14}O, with a molecular weight of 178.24 g/mol. Its solubility in organic solvents like chloroform and ethyl acetate allows for various experimental applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Cytotoxic Effects

In studies involving cancer cell lines, this compound has shown cytotoxic effects. For instance, in A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : Treatment with the compound has been shown to induce G1 phase arrest in cancer cells, contributing to its cytotoxic effects.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound in various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also enhanced the expression of pro-apoptotic markers such as Bax and decreased anti-apoptotic markers like Bcl-2. This study highlights the compound's potential as a therapeutic agent in cancer treatment.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. This approach has identified key structural features that correlate with its antimicrobial and cytotoxic activities, providing insights for further drug development.

Data Summary

Biological ActivityMIC (µg/mL)IC50 (µM)Mechanism
Antimicrobial (S. aureus)50-Disruption of membrane integrity
Antimicrobial (E. coli)100-Inhibition of cell wall synthesis
Cytotoxic (A549 cells)-30Induction of apoptosis via ROS

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